molecular formula C12H10O B1606995 2-(Naphthalen-2-yl)oxirane CAS No. 20861-99-8

2-(Naphthalen-2-yl)oxirane

Cat. No.: B1606995
CAS No.: 20861-99-8
M. Wt: 170.21 g/mol
InChI Key: LAGFFQGUWPDQNH-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)oxirane is an organic compound with the molecular formula C12H10O and a molecular weight of 170.21 . It is a solid substance with a melting point between 53-58°C .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-naphthyl)oxirane . The InChI code for this compound is 1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point between 53-58°C . The predicted boiling point is approximately 317.3°C , and the predicted density is approximately 1.193 g/cm3 .

Scientific Research Applications

Synthesis for Anticancer Evaluation

2-(Naphthalen-2-yl)oxirane derivatives have been explored for their potential as anticancer agents. A study by Gouhar and Raafat (2015) synthesized various derivatives of this compound and evaluated their anticancer efficacy. This research exemplifies the chemical's potential in medicinal chemistry and drug development (Gouhar & Raafat, 2015).

DNA Interaction for Medical Applications

Doria et al. (2013) investigated naphthalene diimides conjugated with an oxirane derivative for their selective alkylation of DNA G-quadruplexes. This selective interaction with DNA has implications in the field of genomics and targeted cancer therapies (Doria et al., 2013).

Anticonvulsant Activity Evaluation

In a study by Ghareb et al. (2017), novel derivatives of this compound were synthesized and evaluated for their potential as anticonvulsant agents. This research demonstrates the compound's utility in neuropharmacology (Ghareb et al., 2017).

Investigation of Structural Features

Ōki et al. (2003) conducted a study on the structural features of 1-(9-Fluorenyl)-2-(2-methyl-2-oxiranyl)naphthalene, revealing insights into the specific structural characteristics of the oxirane ring and its implications in chemical reactions (Ōki et al., 2003).

Biocatalyst in Enzymatic Reactions

Research by Sello et al. (2009) highlighted the use of this compound derivatives in enzymatic reactions, demonstrating their role in the production of enantiomerically pure epoxides, which are valuable in various chemical syntheses (Sello et al., 2009).

Material Science and Polymer Chemistry

A study by Huynh-Ba-Gia et al. (1980) used naphthalene-terminated polymers in conjunction with oxirane to create star-shaped block copolymers, showcasing the application of this compound derivatives in material science and polymer chemistry (Huynh-Ba-Gia et al., 1980).

Safety and Hazards

This compound is considered hazardous. Precautionary measures should be taken to avoid contact with skin and inhalation of gases . It is recommended to wear protective gloves, eyewear, and respiratory equipment when handling this compound .

Properties

IUPAC Name

2-naphthalen-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFFQGUWPDQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943118
Record name 2-(Naphthalen-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20861-99-8
Record name 2-(2-Naphthalenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20861-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-(epoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020861998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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